molecular formula C12H15NO5S B2919829 3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid CAS No. 1164522-52-4

3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid

Cat. No. B2919829
CAS RN: 1164522-52-4
M. Wt: 285.31
InChI Key: MASXEBZBCDXCPU-SNAWJCMRSA-N
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Description

3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid, also known as HEMA, is a chemical compound that has been widely used in scientific research. It is a hydrophilic monomer that is commonly used in the synthesis of hydrogels and contact lenses due to its high water content and biocompatibility. In

Scientific Research Applications

Functional Modification of Polymers

  • Polymer Modification and Biomedical Applications : Radiation-induced hydrogels modified through condensation reactions with various amine compounds demonstrated increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Optically Active Compounds

  • Synthesis of Optically Active α-Amino Acid Derivatives : Optically active syn-α-amidoalkylphenyl sulfones prepared from chiral aldehydes in anhydrous conditions using benzenesulfinic acid. These compounds serve as important building blocks for the synthesis of biologically active compounds (Foresti et al., 2003).

Novel Polymer Applications

  • Enhanced Oil Recovery Polymers : Novel acrylamide-based copolymers functionalized with imidazoline derivatives and/or sulfonate demonstrated excellent thickening property, shear stability, and salt-tolerance, indicating their potential in enhanced oil recovery applications (Gou et al., 2015).

Metal Ion Binding and Water Treatment

  • Water-Soluble Polymers for Metal Ion Binding : Water-soluble polymers containing tertiary amino, amide, and sulfonic acid groups investigated for their metal binding properties, showing potential as polychelatogens for environmental remediation and water treatment applications (Rivas et al., 2006).

Substrate Functionalization and Bioengineering

  • Polyacrylamide Substrate Activation for Protein Patterning : Validation and optimization of a method to activate polyacrylamide substrates for protein patterning, offering precise control over geometric and mechanical factors influencing cell behavior, relevant to cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer research.

Biochemical Pathways

The compound likely affects the phosphatidylinositol signaling pathway . This pathway is involved in many cellular functions, including cell growth and survival, metabolism, and cell migration. By inhibiting key enzymes in this pathway, the compound could potentially disrupt these processes.

properties

IUPAC Name

(E)-3-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-2-3-10(4-5-12(15)16)8-11(9)19(17,18)13-6-7-14/h2-5,8,13-14H,6-7H2,1H3,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXEBZBCDXCPU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid

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